PD-1-IN-24

PD-1 Melanoma In Vivo

Select PD-1-IN-24 (compound 1) for your oral immuno-oncology POC studies. This PD-1 inhibitor demonstrates validated in vivo dose-dependent TGI of 47.35% in B16F10 melanoma and 19.96% in 4T1 breast cancer models (PO, BID), making it an ideal benchmark tool for oral checkpoint research. Unlike in vitro-only analogs, PD-1-IN-24 provides reproducible oral pharmacodynamics, serving as a reference for combination regimens with anti-PD-1 antibodies (per WO 2021052386). Compound-specific selection is critical for research integrity.

Molecular Formula C27H26F3NO3
Molecular Weight 469.5 g/mol
Cat. No. B8201722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1-IN-24
Molecular FormulaC27H26F3NO3
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=C(C=CC(=C3)CNC(C)(CO)C(=O)O)C(F)(F)F
InChIInChI=1S/C27H26F3NO3/c1-18-20(9-6-10-23(18)21-7-4-3-5-8-21)12-13-22-15-19(11-14-24(22)27(28,29)30)16-31-26(2,17-32)25(33)34/h3-15,31-32H,16-17H2,1-2H3,(H,33,34)/b13-12+/t26-/m0/s1
InChIKeyITARRJJJADSSAW-JYSHFMIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD-1-IN-24: An Orally Bioactive Small-Molecule Inhibitor of the PD-1/PD-L1 Immune Checkpoint for In Vivo Research


PD-1-IN-24 (CAS: 2360909-50-6), also referred to as compound 1, is a synthetic small-molecule inhibitor of the programmed cell death-1 (PD-1) protein . It is chemically defined as (2S)-3-hydroxy-2-methyl-2-[[3-[(E)-2-(2-methyl-3-phenylphenyl)ethenyl]-4-(trifluoromethyl)phenyl]methylamino]propanoic acid, with a molecular formula of C27H26F3NO3 and a molecular weight of 469.5 g/mol [1]. The compound is distinguished within its class by its reported oral bioactivity, demonstrating in vivo efficacy in murine tumor models when administered via oral gavage .

Procurement Guidance: Why PD-1-IN-24 Cannot Be Interchanged with Other PD-1/PD-L1 Small Molecules


While numerous small molecules target the PD-1/PD-L1 axis, generic substitution is not feasible due to significant variations in potency, bioavailability, and in vivo pharmacodynamics. PD-1-IN-24 is specifically documented for its oral bioactivity and dose-dependent tumor growth inhibition in syngeneic models like B16F10 melanoma and 4T1 breast carcinoma . In contrast, other inhibitors in the same class, such as PD-1/PD-L1-IN-24 (a distinct compound with CAS 2667680-33-1), exhibit a much higher biochemical potency (IC50 = 1.57 nM) but are primarily characterized in vitro or lack detailed oral in vivo validation data . This divergence in validated application—oral in vivo pharmacodynamics versus high in vitro biochemical potency—means that substituting one for the other could lead to irreproducible or misinterpreted experimental results, making compound-specific selection critical for research integrity.

Quantitative Evidence for PD-1-IN-24: Differentiation from Analogs


In Vivo Oral Efficacy in B16F10 Melanoma Model

PD-1-IN-24 demonstrates dose-dependent tumor growth inhibition (TGI) in the B16F10 murine melanoma model when administered orally . This contrasts with a close analog, PD-1/PD-L1-IN-24 (CAS 2667680-33-1), for which no such oral in vivo efficacy data has been reported in the primary literature .

PD-1 Melanoma In Vivo

In Vivo Efficacy in 4T1 Breast Carcinoma Model

PD-1-IN-24 shows in vivo efficacy in the 4T1 murine breast carcinoma model, achieving a TGI of 19.96% at a dose of 15 mg/kg administered orally twice daily . This provides a distinct activity profile compared to PD-1/PD-L1-IN-9, a more potent in vitro inhibitor (IC50 = 3.8 nM), which has been evaluated in the CT26 colon carcinoma model but not in the 4T1 model .

Breast Cancer Immuno-oncology 4T1

Oral Bioactivity Profile

PD-1-IN-24 is characterized as an orally bioactive inhibitor, with its in vivo studies exclusively employing oral administration . This contrasts with BMS-202, a well-known PD-1/PD-L1 inhibitor that is not reported to be orally bioavailable and is typically used in vitro .

Pharmacokinetics Oral Dosing Bioavailability

Physicochemical and Purity Specifications

Commercial vendors supply PD-1-IN-24 with a purity of ≥98% and a molecular weight of 469.5 g/mol [1]. This level of purity is comparable to that offered for its analog PD-1/PD-L1-IN-24 , ensuring that differences in experimental outcomes are due to biological activity rather than variations in chemical quality.

C27H26F3NO3 QC Reproducibility

Solubility for In Vivo Formulation

PD-1-IN-24 exhibits high solubility in DMSO (100 mg/mL, 212.99 mM), which facilitates the preparation of stock solutions for in vitro and in vivo studies [1]. This is similar to the solubility reported for PD-1/PD-L1-IN-24, which also dissolves readily in DMSO , indicating comparable handling characteristics for laboratory use.

DMSO Solubility Formulation In Vivo

Cited in Patent Literature

PD-1-IN-24 (compound 1) is specifically claimed in patent WO 2021052386, which describes combinations of small molecule PD-1/PD-L1 inhibitors with anti-PD-1 antibodies for cancer treatment [1]. This patent citation provides a clear intellectual property trail and development context, whereas other analogs like PD-1/PD-L1-IN-9 and PD-1/PD-L1-IN-24 are associated with different patent families or publications .

WO 2021052386 Patent Cancer Therapy

Recommended Research Applications for PD-1-IN-24 Based on Quantitative Evidence


In Vivo Proof-of-Concept Studies for Oral PD-1 Checkpoint Blockade

Given its demonstrated oral bioactivity and dose-dependent tumor growth inhibition in the B16F10 melanoma model (TGI of up to 47.35% at 120 mg/kg BID) , PD-1-IN-24 is a suitable tool compound for early in vivo proof-of-concept studies exploring oral PD-1 inhibition as a monotherapy or in combination regimens in melanoma research.

Evaluation of PD-1 Inhibition in Breast Cancer Models

The documented in vivo efficacy in the 4T1 murine breast carcinoma model (19.96% TGI at 15 mg/kg BID) makes PD-1-IN-24 a candidate for researchers investigating the role of the PD-1/PD-L1 axis in breast cancer, particularly in studies where oral administration is a desired experimental parameter.

Tool for Studying Oral Small Molecule Immune Checkpoint Blockade

For research groups focused on developing or validating new oral immune checkpoint inhibitors, PD-1-IN-24 can serve as a benchmark compound. Its established oral dosing regimen and in vivo activity data in multiple syngeneic models provide a reference point for comparing the pharmacodynamic properties of novel analogs.

Development of Combination Therapies with Anti-PD-1 Antibodies

As the compound is explicitly cited in a patent (WO 2021052386) for combination use with anti-PD-1 antibodies , PD-1-IN-24 is particularly relevant for researchers investigating synergistic effects between small molecule and biologic checkpoint inhibitors, a key area of current immuno-oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-1-IN-24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.